molecular formula C12H12N2O4 B13053824 6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B13053824
M. Wt: 248.23 g/mol
InChI Key: LAFIBJDRBZFRII-UHFFFAOYSA-N
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Description

6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS 1860802-20-5) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound is built on a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in the development of small-molecule therapeutics known for its versatility and significant biological activity profile . This specific analogue is of particular interest in oncology research, as the core scaffold is recognized for exhibiting potent protein kinase inhibitor (PKI) activity . Protein kinases are key regulators in cellular signalling pathways and are frequently disrupted in cancers, making them critical targets for therapeutic intervention . Derivatives of this chemical class have been explored for their potential to inhibit a diverse range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . The structural motif featuring a tetrahydrofuran-3-yl ether linked to the core heterocycle, as seen in this compound, is a key modification explored to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity towards specific enzymatic targets . Beyond oncology, the pyrazolo[1,5-a]pyridine scaffold has demonstrated utility in other therapeutic areas. For instance, closely related compounds have been optimized as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) for potential application in treating Dry Eye Disease (DED), highlighting the scaffold's versatility . Furthermore, such compounds have been investigated as potent inhibitors of human Dihydroorotate Dehydrogenase (hDHODH), a target in Acute Myelogenous Leukemia (AML), where they can induce myeloid differentiation and apoptosis in cancer cells . Researchers can utilize this chemical entity as a key building block for the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, and for probing novel biological mechanisms in these fields. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

6-(oxolan-3-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H12N2O4/c15-12(16)10-5-13-14-6-8(1-2-11(10)14)18-9-3-4-17-7-9/h1-2,5-6,9H,3-4,7H2,(H,15,16)

InChI Key

LAFIBJDRBZFRII-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CN3C(=C(C=N3)C(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves the use of substituted pyridines as starting materials, which undergo a series of reactions including hydroxylamine-O-sulfonic acid treatment, 1,3-dipolar cycloaddition, and hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences physicochemical and biological properties:

Compound Name Substituent at Position 6 CAS Number Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Tetrahydrofuran-3-yloxy Not Provided ~248.2 (estimated) Potential kinase inhibition
Pyrazolo[1,5-a]pyridine-3-carboxylic acid H (base structure) 16205-46-2 162.145 Precursor for derivatization
6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Fluorine 1352625-29-6 180.12 High structural similarity (95%)
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid Hydroxymethyl 888735-61-3 192.17 Increased hydrophilicity
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy (position 5) + ethyl ester 99446-53-4 236.23 Esterified form; improved lipophilicity

Key Observations :

  • Electronic Effects : Fluorine (electron-withdrawing) at position 6 may enhance metabolic stability compared to the oxygen-rich tetrahydrofuran substituent .
  • Steric Effects : The bulkier tetrahydrofuran group may restrict rotational freedom, affecting binding to biological targets .
Antituberculosis Activity

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives (e.g., compounds 6a–6p) exhibit potent activity against drug-resistant Mycobacterium tuberculosis. Amidation of the carboxylic acid group with primary amines is critical for efficacy, suggesting that the target compound’s free carboxylic acid may serve as a precursor for bioactive amides .

Kinase Inhibition

Pyrazolo[1,5-a]pyridine-3-carboxylic acids are reported as EphB and VEGFR2 kinase inhibitors. Substituents at position 6 modulate selectivity; for example, fluorinated analogs may enhance binding affinity due to electronegativity, while tetrahydrofuran-oxy groups could improve solubility .

Tumor Imaging

Radiolabeled pyrazolo[1,5-a]pyrimidine derivatives with carboxyl groups (e.g., [18F]5) show reduced tumor uptake compared to ester or hydroxymethyl analogs, highlighting the impact of substituent polarity on biodistribution .

Physicochemical Properties

Property Target Compound (Estimated) Base Compound (CAS 16205-46-2) 6-Fluoro Analog (CAS 1352625-29-6)
Melting Point ~180–190°C 199–201°C Not Reported
Density (g/cm³) ~1.45 1.4 Not Reported
LogP ~1.0 1.35 ~1.5 (fluorine increases lipophilicity)
Solubility Moderate in polar solvents Low Low

Biological Activity

6-((Tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O4C_{12}H_{12}N_{2}O_{4} with a molecular weight of approximately 248.24 g/mol. The compound features a pyrazolo[1,5-A]pyridine core substituted with a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential as an effective agent in several therapeutic areas.

Anticancer Activity

Recent research has highlighted the anticancer properties of pyrazolo derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for related pyrazolo compounds against MCF-7 and KB-V1 cancer cells, demonstrating their potential in oncology .

Table 1: IC50 Values of Related Pyrazolo Compounds

Compound NameCell LineIC50 (nM)
Pyrazolo Compound AMCF-720.1
Pyrazolo Compound BKB-V114
This compoundTBDTBD

Antiviral Activity

The compound has also been investigated for antiviral properties. Similar derivatives have exhibited inhibitory effects against viruses such as dengue and influenza. The mechanism often involves interference with viral replication processes rather than direct virucidal activity .

The mechanisms through which this compound exerts its biological effects are crucial for understanding its therapeutic potential:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through ROS generation and disruption of mitochondrial function .
  • Modulation of Signaling Pathways : It may influence key signaling pathways such as those involving EGFR or other tyrosine kinases, which are critical in cancer progression .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Case Study 1 : A derivative was tested against Pseudomonas aeruginosa and exhibited significant antimicrobial activity with an inhibition zone comparable to standard antibiotics .
  • Case Study 2 : In vitro studies showed that certain pyrazolo derivatives effectively inhibited the growth of H5N1 virus, highlighting their potential as antiviral agents .

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